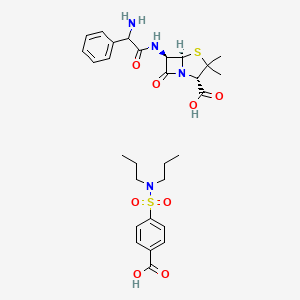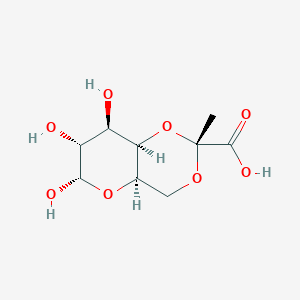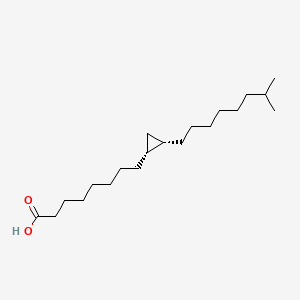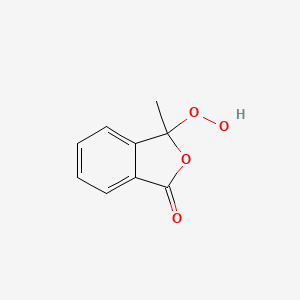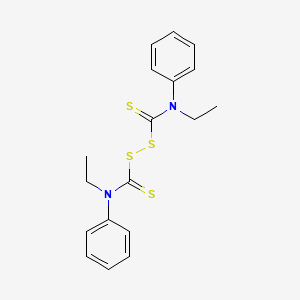
N,N'-Diethyl-N,N'-diphenylthioperoxydicarbamic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N'-Diethyl-N,N'-diphenylthioperoxydicarbamic acid is a complex organic compound with the molecular formula C18H20N2S4. This compound is characterized by its unique structure, which includes multiple sulfur atoms and aromatic rings. It is primarily used in various chemical and industrial applications due to its distinctive properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N'-Diethyl-N,N'-diphenylthioperoxydicarbamic acid typically involves multi-step organic reactions. One common method includes the reaction of ethyl phenylcarbamothioate with disulfanylcarbothioyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature range of 50-70°C to ensure optimal yield.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves the overall efficiency and yield of the compound. The use of catalysts and solvents that facilitate the reaction without causing unwanted side reactions is also common in industrial production.
Analyse Des Réactions Chimiques
Types of Reactions
N,N'-Diethyl-N,N'-diphenylthioperoxydicarbamic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions typically yield thiols and disulfides.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and disulfides.
Substitution: Brominated or nitrated aromatic compounds.
Applications De Recherche Scientifique
N,N'-Diethyl-N,N'-diphenylthioperoxydicarbamic acid has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of N,N'-Diethyl-N,N'-diphenylthioperoxydicarbamic acid involves its interaction with various molecular targets. The compound can interact with enzymes and proteins, leading to the inhibition or activation of specific biochemical pathways. The presence of sulfur atoms allows it to form strong bonds with metal ions, which can be crucial in its biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- [Methyl({[methyl(phenyl)carbamothioyl]disulfanyl}carbothioyl)amino]benzene
- [Propyl({[propyl(phenyl)carbamothioyl]disulfanyl}carbothioyl)amino]benzene
Uniqueness
N,N'-Diethyl-N,N'-diphenylthioperoxydicarbamic acid is unique due to its specific ethyl groups and the arrangement of sulfur atoms, which confer distinct chemical and physical properties. These properties make it particularly useful in applications where other similar compounds may not be as effective.
Propriétés
Numéro CAS |
41365-24-6 |
|---|---|
Formule moléculaire |
C18H20N2S4 |
Poids moléculaire |
392.6 g/mol |
Nom IUPAC |
[ethyl(phenyl)carbamothioyl]sulfanyl N-ethyl-N-phenylcarbamodithioate |
InChI |
InChI=1S/C18H20N2S4/c1-3-19(15-11-7-5-8-12-15)17(21)23-24-18(22)20(4-2)16-13-9-6-10-14-16/h5-14H,3-4H2,1-2H3 |
Clé InChI |
DNCLGFHLBSMLPC-UHFFFAOYSA-N |
SMILES |
CCN(C1=CC=CC=C1)C(=S)SSC(=S)N(CC)C2=CC=CC=C2 |
SMILES canonique |
CCN(C1=CC=CC=C1)C(=S)SSC(=S)N(CC)C2=CC=CC=C2 |
Key on ui other cas no. |
41365-24-6 |
Synonymes |
N,N-diethyl-N,N-diphenylthiramdisulfide thiram EF thiuram EF |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


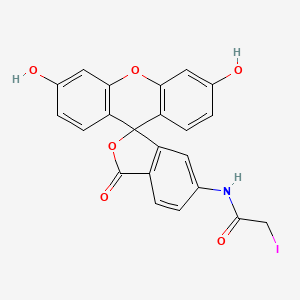

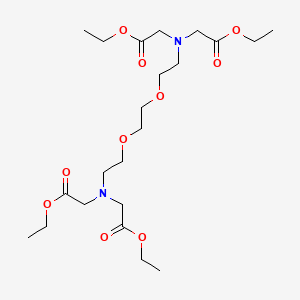
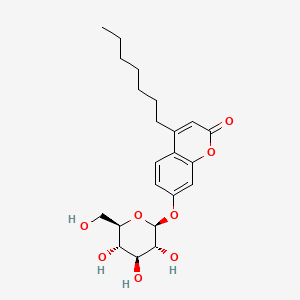


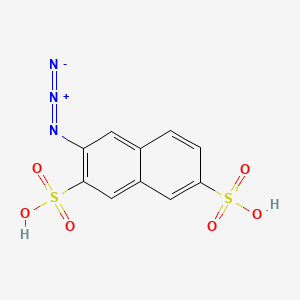

![1-[2-(4-Ethyl-2,3-dioxopiperazin-1-yl)ethyl]-3-methylurea](/img/structure/B1216983.png)
